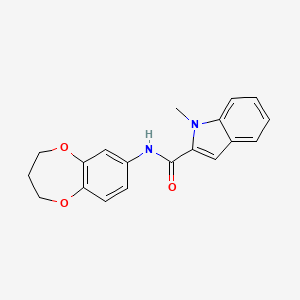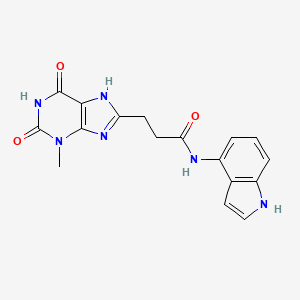![molecular formula C23H24N4O4 B10985337 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10985337.png)
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Preparation Methods
Synthetic Routes::
- While specific synthetic routes for this compound are scarce, we can infer that it involves the condensation of an indole derivative with a quinazolinone precursor.
- The exact sequence of reactions would depend on the starting materials and desired functional groups.
- Unfortunately, industrial-scale production methods for this compound are not well-documented. It likely remains a research curiosity rather than a commercially produced compound.
Chemical Reactions Analysis
Reactions::
Oxidation: The quinazolinone moiety can undergo oxidation reactions, potentially leading to the formation of quinazolinone N-oxides.
Substitution: The ethyl group attached to the quinazolinone nitrogen may participate in substitution reactions.
Reduction: Reduction of the quinazolinone carbonyl group could yield a tetrahydroquinazolinone derivative.
Hydrazine hydrate: Used for reduction reactions.
Acids/Bases: For cyclization and functional group transformations.
- Reduction of the carbonyl group could yield a tetrahydroquinazolinone derivative.
- Further derivatization could lead to various analogs.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an anticancer, antiviral, or anti-inflammatory agent.
Neuroscience: Explore its effects on neurotransmitter systems due to the indole moiety.
Drug Discovery: Screen for activity against specific molecular targets.
Mechanism of Action
- The compound’s mechanism likely involves interactions with cellular receptors or enzymes.
- Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These related compounds exhibit interesting biological activities .
6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid: (CAS: 1222-43-1) shares some structural features .
Properties
Molecular Formula |
C23H24N4O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C23H24N4O4/c1-14-25-17-13-21(31-4)20(30-3)12-16(17)23(29)27(14)10-9-24-22(28)19-11-15-7-5-6-8-18(15)26(19)2/h5-8,11-13H,9-10H2,1-4H3,(H,24,28) |
InChI Key |
UHUGTGGCTVHJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC4=CC=CC=C4N3C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B10985258.png)
![methyl N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]-L-methioninate](/img/structure/B10985265.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10985270.png)
![3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10985282.png)
![3-(1H-pyrrol-1-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]propanamide](/img/structure/B10985294.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide](/img/structure/B10985300.png)
![N-(1,3-benzodioxol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10985308.png)
![3-(1,3-Benzothiazol-2-yl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]propan-1-one](/img/structure/B10985311.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide](/img/structure/B10985315.png)
![N-cycloheptyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10985318.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B10985335.png)
![N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B10985342.png)
